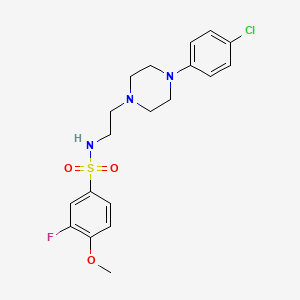

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide” is a solid compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand . This compound has been used as a lead in the development of new compounds with potential therapeutic applications .

Synthesis Analysis

The compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

The molecular structure of the compound was confirmed based on its TLC, IR, 1HNMR, 13CNMR, and elemental analysis .Chemical Reactions Analysis

Structural modifications were done on the compound’s amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . These modifications led to a decrease in dopamine D4 receptor affinity .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.9 g/mol . It is soluble in DMSO (22 mg/mL) but insoluble in water .Aplicaciones Científicas De Investigación

Therapeutic Applications

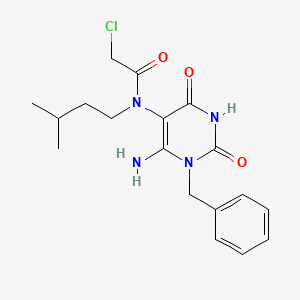

One study focused on the synthesis of a compound with potential as a cocaine abuse therapeutic agent. The research highlighted the first catalytic enantioselective synthesis of this compound, which is prepared through several steps, including the key asymmetric step involving catalytic enantioselective addition of dimethylzinc to acetophenone derivatives. This process uses chiral isoborneolsulfonamide ligands, showcasing the compound's relevance in addressing cocaine dependency through a novel synthetic route (Forrat, Ramón, & Yus, 2007).

Receptor Binding Studies

Another area of research involves the structure-affinity relationship of derivatives of the compound as high-affinity and selective ligands for dopamine D(4) receptors. This study aimed to understand the impact of structural modifications on the compound's affinity for dopamine receptors, which is crucial for developing targeted treatments for neurological disorders. The findings indicated that certain modifications could decrease the affinity, providing insights into designing more effective ligands (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Chemical Synthesis and Pharmacokinetics

Research has also been conducted on the pharmacological profile of related sulfonamide compounds, such as "SB-357134," which is a potent, selective, brain-penetrant, and orally active antagonist for 5-HT6 receptors. This compound has been studied for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and selectively target serotonin receptors, highlighting its significance in neuropharmacology (Stean et al., 2002).

Mecanismo De Acción

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

Dopamine signaling is crucial for a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

It is soluble in dmso at a concentration of 22 mg/ml, suggesting it may have good bioavailability .

Result of Action

As a ligand for the d4 dopamine receptor, it may influence neuronal activity and neurotransmission .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClFN3O3S/c1-27-19-7-6-17(14-18(19)21)28(25,26)22-8-9-23-10-12-24(13-11-23)16-4-2-15(20)3-5-16/h2-7,14,22H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELMCMSSLOSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934006.png)

![4-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2934010.png)

![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)

![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B2934020.png)

![2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2934021.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)